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Fatty acids, C18-unsatd., trimers

Cat. No.: B1599433
CAS No.: 68937-90-6
M. Wt: 801 g/mol
InChI Key: CFQZKFWQLAHGSL-FNTYJUCDSA-N
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Description

Contextualization of Fatty Acid Oligomers in Contemporary Chemical Science

Fatty acid oligomers, including dimers and trimers, are complex molecules formed from the linking of two or three fatty acid monomers, respectively. mdpi.comsoofi.in In contemporary chemical science, these oligomers are significant as they are derived from renewable resources like vegetable and animal oils and fats, which are increasingly important feedstocks for the chemical industry. nih.gov The study of these molecules falls under the umbrella of oleochemistry, a field that has seen remarkable advancements in recent decades. nih.gov

The process of forming these larger molecules is known as oligomerization, a specific type of polymerization. primescholars.com Trimerization, the formation of trimers, can occur through various chemical pathways, including those catalyzed by acids, bases, or metals, or initiated by radicals. primescholars.com This versatility allows for the synthesis of trimer molecules with tailored properties. primescholars.com Fatty acid oligomers are viscous liquids with properties distinct from their monomer precursors, including higher molecular weight and increased chemical stability. mdpi.comprimescholars.com These characteristics make them valuable in a wide range of applications, from the synthesis of specialty polymers to additives in industrial products. mdpi.comsoofi.in

Significance of C18 Unsaturated Fatty Acids as Precursors to Trimeric Structures

C18 unsaturated fatty acids, such as oleic acid, linoleic acid, and linolenic acid, are particularly important precursors for the synthesis of trimeric structures. rsc.orgnih.gov These fatty acids, containing 18 carbon atoms and one or more double bonds, are abundant in various natural sources. rsc.orgnih.gov The presence of unsaturation (double bonds) in their hydrocarbon chains is crucial, as these sites are reactive and allow for the coupling reactions that lead to the formation of dimers and trimers. soofi.inyoutube.com

The degree of unsaturation influences the structure and properties of the resulting oligomers. rsc.org For instance, fatty acids with more than one double bond, like linoleic and linolenic acids, are more prone to bending, which can affect the aggregation behavior and the final structure of the trimer. rsc.org The reactivity of these C18 unsaturated fatty acids makes them ideal building blocks for creating complex, higher molecular weight molecules with specific functionalities. soofi.inresearchgate.net These trimeric structures are key components in the production of various materials, including polyamide resins and plasticizers. mdpi.comgoogle.com

Historical Development and Evolution of Research on Fatty Acids, C18-unsatd., trimers

The study of fatty acids has a long history, with early research in the 19th century focusing on the basic chemistry and synthesis of fats. nih.gov However, the specific investigation into the polymerization of unsaturated fatty acids to form dimers and trimers gained traction later. Early methods for producing polycarboxylic acids from fatty materials were often inefficient, resulting in low yields and undesirable byproducts. google.com

A significant challenge in the early attempts to polymerize unsaturated fatty acids was their instability at the high temperatures required for the reaction, which often led to decomposition. google.com A key breakthrough was the development of methods to polymerize these acids under pressure in the presence of a small amount of water, which helped to prevent decarboxylation and improve yields. google.com Over the years, research has evolved from simply producing these polymerized acids to understanding their complex chemical structures and exploring their diverse applications. mdpi.comresearchgate.net The development of modern analytical techniques has been instrumental in characterizing these complex molecules and understanding the mechanisms of their formation. mdpi.comnih.gov

Scope and Paradigms of Academic Inquiry into Trimeric Fatty Acid Derivatives

Academic research into trimeric fatty acid derivatives encompasses a broad range of topics, from their fundamental synthesis and characterization to their application in advanced materials. mdpi.comprimescholars.com A primary area of investigation is the development of efficient and selective catalytic methods for trimerization, including acid-catalyzed, base-catalyzed, and metal-catalyzed processes. primescholars.com Researchers are also focused on understanding the intricate chemical structures of these trimers, which can be quite complex. mdpi.comresearchgate.net

The unique properties of these trimers, such as their high molecular weight, viscosity, and thermal stability, make them attractive for various applications. primescholars.comsyskem.de A significant portion of academic inquiry is directed towards their use as building blocks for high-performance polymers like polyamides and polyesters. mdpi.comsoofi.ingoogle.com Furthermore, their derivatives, such as esters, are being explored as environmentally friendly plasticizers for polymers like PVC. mdpi.com The renewable origin of fatty acids also drives research into their use in creating sustainable and biodegradable materials. mdpi.comrug.nl

Interactive Data Tables

Typical Composition of C18 Unsaturated Fatty Acid Trimer Products

ComponentConcentration
Trimer fatty acidsmin 60 %, typically 75-79 %
Dimer fatty acidsmax 30 %, typically 20-25 %
Monomer fatty acidsmax 5 %, typically 1-2 %

This table reflects a typical composition of commercially available trimer acid products, as detailed in a product specification sheet. syskem.de

Common C18 Unsaturated Fatty Acid Precursors

Fatty AcidChemical FormulaNumber of Double Bonds
Oleic AcidC18H34O21
Linoleic AcidC18H32O22
Linolenic AcidC18H30O23

This table lists the common C18 unsaturated fatty acids that serve as precursors for the synthesis of trimer acids. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H56O6 B1599433 Fatty acids, C18-unsatd., trimers CAS No. 68937-90-6

Properties

IUPAC Name

(3E,5E,7E,9E,11E,13E,15E,17E)-18-[(3E,5E,7E,9E,11E,13E,15E,17E)-18-[(3E,5E,7E,9E,11E,13E,15E)-octadeca-3,5,7,9,11,13,15,17-octaenoyl]oxyoctadeca-3,5,7,9,11,13,15,17-octaenoyl]oxyoctadeca-3,5,7,9,11,13,15,17-octaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H56O6/c1-2-3-4-5-6-7-8-9-12-18-23-28-33-38-43-48-53(57)59-51-46-41-36-31-26-21-16-11-14-19-24-29-34-39-44-49-54(58)60-50-45-40-35-30-25-20-15-10-13-17-22-27-32-37-42-47-52(55)56/h2-46,50-51H,1,47-49H2,(H,55,56)/b4-3+,6-5+,8-7+,12-9+,13-10+,14-11+,20-15+,21-16+,22-17+,23-18+,24-19+,30-25+,31-26+,32-27+,33-28+,34-29+,40-35+,41-36+,42-37+,43-38+,44-39+,50-45+,51-46+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQZKFWQLAHGSL-FNTYJUCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=CC=CC=CC=CC=CC=CC=CCC(=O)OC=CC=CC=CC=CC=CC=CC=CC=CCC(=O)OC=CC=CC=CC=CC=CC=CC=CC=CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/CC(=O)O/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/CC(=O)O/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Fatty acids, C18-unsatd., trimers
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CAS No.

68937-90-6
Record name Fatty acids, C18-unsatd., trimers
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Record name Fatty acids, C18-unsatd., trimers
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Record name Fatty acids, C18-unsatd., trimers
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Synthesis and Formation Mechanisms of Fatty Acids, C18 Unsatd., Trimers

Esterification Reactions for Trimer Esters (e.g., with alcohols, glycols)

Esterification is a principal method for the modification of trimer acids. researchgate.net In this reaction, the carboxylic acid groups of the trimer acid react with alcohols or glycols in the presence of an acid catalyst to form trimer esters. These esters frequently demonstrate enhanced solubility in nonpolar solvents, improved thermal stability, and altered viscosity when compared to the parent trimer acids.

The properties of the resultant trimer ester are largely contingent on the alcohol utilized in the esterification process.

Simple Alcohols: Reaction with monofunctional alcohols such as methanol (B129727) or ethanol (B145695) yields simple trimer esters. youtube.com

Polyols: Esterification with polyols like glycerol, pentaerythritol, or other glycols results in the formation of complex polyester (B1180765) networks. These reactions can generate crosslinked polymers with high molecular weights and a diverse range of physical properties, from viscous liquids to rigid solids.

The degree of esterification and the functionality of the alcohol employed are pivotal factors in determining the final properties of the trimer ester derivative. These esters are utilized as synthetic lubricants, corrosion inhibitors, and as components in coatings and adhesives.

Reactant Alcohol/GlycolResulting Trimer Ester DerivativePotential Properties and Applications
Methanol/Ethanol Simple Methyl/Ethyl Trimer EstersImproved solubility, used as lubricant base stocks.
Glycerol Trimer Acid-Glycerol PolyestersCrosslinked polymers, with potential for use in coatings and resins.
Pentaerythritol High-functionality Trimer EstersHigh molecular weight, viscous liquids or solids for demanding lubricant applications.
Ethylene Glycol Trimer Acid-Glycol PolyestersLinear or branched polyesters, used as plasticizers or in polyurethane synthesis.

Derivatization Strategies and Functionalization of Fatty Acids, C18-unsatd., trimers

Amidation Reactions for Trimer Amide Derivatives

This compound, possessing three carboxylic acid functional groups, are key precursors in the synthesis of various amide derivatives, including polyamides and amidoamines. The fundamental reaction involves the condensation of the carboxyl groups (-COOH) on the trimer acid with primary or secondary amines (-NH₂ or -NHR), forming amide linkages (-CONH-) and releasing water.

This amidation can be tailored to produce a range of products. The reaction with diamines or other polyamines is particularly significant. When a trimer acid reacts with a polyamine like triethylenetetramine, it can lead to the formation of complex polyamide structures. nih.govepa.gov These resulting polyamides are valuable as curatives or hardening agents for epoxy resins, where the amide's remaining amine hydrogens react with epoxide groups to form a durable cross-linked network. nih.gov The trimer component, with its higher functionality compared to dimer acids, contributes to a higher degree of branching and cross-link density in the final polymer, which can enhance thermal and chemical resistance. google.com

The synthesis of these amide derivatives can be carried out through various methods. One common industrial practice involves heating the trimer acid with the desired amine, often under vacuum to remove the water byproduct and drive the reaction to completion. google.com For more controlled or specialized syntheses, coupling reagents such as N,N'-carbonyldiimidazole (CDI) can be employed to activate the carboxylic acid groups, facilitating amide bond formation under milder conditions. unit.nogoogle.com The choice of amine and reaction conditions allows for precise control over the final product's properties, such as viscosity and molecular weight. google.com For instance, reacting trimer acids with amino alcohols can yield N-hydroxyalkyl fatty amides, which are versatile intermediates for further functionalization. researchgate.net

The properties of the resulting trimer amide derivatives are heavily influenced by the trifunctional, bulky, and largely aliphatic structure of the parent trimer acid. This structure imparts flexibility, water repellency, and adhesive characteristics to the resulting polymers, making them suitable for use in high-performance adhesives, coatings, and corrosion inhibitors. soofi.inresearchgate.net

Polymerization and Copolymerization of Trimer Units

The trifunctional nature of C18-unsaturated fatty acid trimers makes them a valuable component in the field of polymer chemistry. Their ability to be integrated into various polymer backbones and to induce network formation is central to their industrial utility.

Integration of this compound into Polymeric Architectures

Fatty acid trimers are incorporated into polymeric architectures primarily through their three carboxylic acid groups. These groups can readily participate in step-growth polymerization reactions, such as polycondensation, with complementary difunctional or polyfunctional monomers like diols, diamines, or amino alcohols. mdpi.comrsc.org

A prominent example is the synthesis of bio-based polyamides, where trimer acids are reacted with various diamines. soofi.inmdpi.com The trimer acts as a building block, introducing a bulky, non-polar, and flexible segment into the polymer chain. This integration significantly modifies the properties of the resulting material, often enhancing flexibility, impact resistance, and hydrolytic stability. Similarly, reacting trimer acids with diols (or polyols) leads to the formation of polyesters. The trimer's structure disrupts chain packing and crystallinity, typically resulting in amorphous polymers with lower glass transition temperatures. mdpi.com

The following table summarizes representative polymer systems incorporating C18-unsaturated fatty acid trimers:

Polymer TypeComonomersKey Feature from TrimerReference
PolyamideTriethylenetetramine, Dimer AcidsCuring Agent, Flexibility nih.gov
PolyamideOleic Acid, TriethylenetetramineIncreased Functionality epa.gov
Amorphous Co-polyamideDiacids, Aliphatic DiaminesFlexibility, Amorphous Nature mdpi.com

The use of trimer acids is a key strategy for creating polymers with a high bio-based content, addressing the growing demand for sustainable materials derived from renewable resources like vegetable oils. nih.govrsc.org

Role of Trimer Units in Cross-linking and Network Formation

The defining characteristic of a trimer unit in polymerization is its ability to act as a cross-linking agent. In linear polymerization, difunctional monomers (A-A and B-B) react to form long chains (e.g., A-B-A-B...). The introduction of a trifunctional monomer like a trimer acid (B₃) creates a branch point in the polymer chain.

When a trimer acid (B₃) is polycondensed with a difunctional amine (A-A), each trimer molecule can react with up to three diamine molecules, initiating three separate polymer chains that extend from a central point. As the reaction progresses, these growing chains connect with other chains and branch points, ultimately forming a three-dimensional covalent network. This transition from a soluble liquid or thermoplastic to an insoluble and infusible thermoset material is known as gelation.

The advantages of using trimer units for cross-linking include:

Increased Molecular Weight and Viscosity: The branching and network formation lead to a rapid increase in molecular weight and viscosity. google.com

Enhanced Mechanical Properties: Cross-linked polymers are generally stronger, tougher, and more rigid than their linear counterparts. The trimer's inherent flexibility can also impart toughness to the network. florachem.com

Improved Thermal and Chemical Resistance: The covalent network structure restricts polymer chain mobility, leading to higher heat distortion temperatures and greater resistance to solvents and chemical attack.

This cross-linking capability is exploited in applications such as epoxy curing agents, where the trimer-based polyamides form a robust network with the epoxy resin. nih.gov Any remaining unsaturation within the trimer's fatty acid chains can also potentially undergo oxidative or light-induced cross-linking, further increasing the network density. nih.gov

Chemical Modification via Maleation and Other Reactions

Beyond direct use in polymerization, this compound can be chemically modified to introduce new functionalities, further expanding their application range. Maleation, the reaction with maleic anhydride (B1165640), is a particularly noteworthy modification.

In this process, maleic anhydride reacts with the trimer acid, typically at elevated temperatures. The reaction proceeds via an "ene" reaction mechanism at the sites of unsaturation remaining within the trimer's hydrocarbon backbone. mdpi.com This grafts the succinic anhydride moiety onto the fatty acid chain, adding a new, reactive cyclic anhydride group to the molecule. google.com

The resulting maleated trimer acid is a complex molecule with multiple reactive sites: the original three carboxyl groups and the newly introduced anhydride group(s). This enhanced functionality makes it a highly effective cross-linking agent and adhesion promoter in various formulations. google.com The anhydride group can react with hydroxyls, amines, and other nucleophiles, providing additional pathways for creating covalent bonds in a polymer matrix.

Other significant chemical modifications include:

Hydrogenation: The unsaturation within the trimer acid can be reduced or eliminated by catalytic hydrogenation. This process improves the color and oxidative stability of the trimer acid product. google.comgoogle.com The resulting saturated trimer acid is more stable for applications where color and long-term stability are critical.

Epoxidation: The double bonds present in the trimer can be converted to epoxide rings through reaction with a peroxy acid. nih.gov These epoxide groups are highly reactive and can participate in ring-opening polymerization or react with various nucleophiles, making epoxidized trimers valuable intermediates for synthesizing diverse polymer structures.

These modification reactions significantly increase the versatility of C18-unsaturated fatty acid trimers, allowing them to be tailored for specific, high-performance applications in resins, lubricants, emulsifiers, and corrosion inhibitors. google.comaocs.org

Advanced Analytical and Structural Characterization Methodologies for Fatty Acids, C18 Unsatd., Trimers

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of C18-unsaturated fatty acid trimers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of fatty acids and their derivatives, including trimers. researchgate.net It provides detailed information about the chemical environment of individual atoms within a molecule.

1D and 2D NMR: One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, offers a fundamental understanding of the trimer structure. nih.gov

¹H NMR spectra reveal characteristic signals for different proton environments. For instance, olefinic protons of the unsaturated C18 chains typically appear in a distinct region of the spectrum, while signals from the terminal methyl groups, and various methylene (B1212753) groups (α-CH₂, β-CH₂, allylic, and bis-allylic) can also be identified and quantified. magritek.commagritek.com

¹³C NMR provides a greater chemical shift dispersion, allowing for the resolution of individual carbon signals that may overlap in the ¹H spectrum. magritek.comdss.go.th This is particularly useful for identifying the carbons involved in the trimerization linkage and confirming the presence of different fatty acid monomers within the trimer.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing connectivity between atoms. nih.gov

COSY experiments show correlations between coupled protons, helping to trace the carbon chain of the fatty acid monomers and identify neighboring protons. magritek.com

HSQC correlates protons with their directly attached carbons, providing unambiguous assignment of both ¹H and ¹³C signals. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation) can be used to observe long-range correlations between protons and carbons (over two or three bonds), which is invaluable for elucidating the complex linkages in the trimer structure. magritek.com

Natural Abundance Deuterium 2D NMR: Natural Abundance Deuterium (NAD) 2D NMR spectroscopy, particularly in chiral liquid crystalline solvents, is a sophisticated technique for determining site-specific isotopic (²H/¹H) ratios. tandfonline.comnih.gov This method can provide insights into the biosynthetic pathways of the original fatty acids and can be used to analyze the isotopic fractionation that occurs during the trimerization process. nih.govnih.gov The use of chiral liquid crystals allows for the separation of signals from enantiotopic or diastereotopic sites in prochiral molecules, offering a detailed stereochemical analysis. researchgate.net Recent advancements, including the use of high-field NMR spectrometers and specialized pulse sequences like Q-COSY Fz, have enabled the isotopic analysis of large molecules like C18 fatty acids without the need for chemical modification. nih.govamazonaws.com

Table 1: Key NMR Signals for C18 Unsaturated Fatty Acid Analysis

Nucleus Technique Chemical Group Typical Chemical Shift (ppm) Information Provided
¹H1D NMRTerminal Methyl (ω-CH₃)~0.9Identification of the end of the fatty acid chain. magritek.com
¹H1D NMRMethylene ((CH₂)n)~1.3Bulk of the saturated part of the carbon chain. magritek.com
¹H1D NMRAllylic (C=C-CH₂)~2.0Protons adjacent to a double bond. magritek.com
¹H1D NMRBis-allylic (C=C-CH₂-C=C)~2.8Protons between two double bonds. magritek.com
¹H1D NMROlefinic (-CH=CH-)~5.3Protons directly on the double bonds. magritek.com
¹³C1D NMRTerminal Methyl (ω-CH₃)~14Identification of the end of the fatty acid chain. magritek.com
¹³C1D NMRMethylene ((CH₂)n)~22-34Bulk of the saturated part of the carbon chain. magritek.com
¹³C1D NMRAllylic (C=C-CH₂)~25-32Carbons adjacent to a double bond. magritek.com
¹³C1D NMROlefinic (-CH=CH-)~127-132Carbons of the double bonds. magritek.com
¹³C1D NMRCarboxyl (-COOH)~180Carboxylic acid functional group. magritek.com

Mass Spectrometry (MS and MS/MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of fatty acid trimers and elucidating their structure through fragmentation analysis. nih.gov

Molecular Weight Determination: Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of fatty acids, as it typically produces an intense peak for the deprotonated molecule [M-H]⁻ in negative ion mode, directly providing the molecular weight of the trimer. nih.govnih.gov This is crucial for confirming the formation of a trimer from three C18 unsaturated fatty acid monomers.

Fragmentation Pattern Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion of the trimer and its subsequent fragmentation. The resulting fragmentation pattern provides valuable structural information. nih.govresearchgate.net

Cleavage of C-C bonds: Fragmentation often occurs at the C-C bonds adjacent to functional groups or sites of unsaturation. researchgate.netlibretexts.org The analysis of these fragments can help to identify the original fatty acid monomers that make up the trimer and the nature of the linkages between them.

Charge-remote fragmentation: This process can lead to the dissociation of the long aliphatic chains, providing information about the positions of double bonds and branching points. researchgate.net

Influence of Unsaturation: The degree of unsaturation in the fatty acid chains influences the fragmentation pattern. Monounsaturated fatty acids tend to have simpler fragmentation spectra, while polyunsaturated fatty acids exhibit more complex patterns due to extensive hydride migration. nih.gov

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. mdpi.com It is particularly useful for confirming the presence of key structural features in fatty acid trimers.

Key Functional Group Vibrations:

Carbonyl (C=O) Stretch: The carboxylic acid groups of the fatty acid monomers exhibit a strong absorption band in the region of 1700-1725 cm⁻¹. spiedigitallibrary.orgresearchgate.net The exact position of this band can provide information about hydrogen bonding and the chemical environment of the carboxyl group.

C-H Stretching: The stretching vibrations of C-H bonds in the alkyl chains appear in the region of 2850-3000 cm⁻¹. researchgate.net The presence of C-H stretching vibrations from double bonds (alkene C-H) at around 3010 cm⁻¹ confirms the unsaturated nature of the fatty acid components. nih.gov

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration in the carboxylic acid dimer, resulting from intermolecular hydrogen bonding. mdpi.com

C-O Stretch: The C-O stretching vibration of the carboxylic acid group is typically observed around 1200-1300 cm⁻¹. mdpi.com

trans Double Bonds: A distinct peak at approximately 966 cm⁻¹ is indicative of out-of-plane deformation of C-H bonds in isolated trans double bonds. aocs.org

Table 2: Characteristic Infrared Absorption Frequencies for Fatty Acid Trimers

Functional Group Vibrational Mode Frequency Range (cm⁻¹) Intensity
Carboxylic Acid (O-H)Stretching2500-3300Broad, Strong
Alkyl (C-H)Stretching2850-2960Strong
Alkene (=C-H)Stretching~3010Medium
Carbonyl (C=O)Stretching1700-1725Strong
Alkene (C=C)Stretching~1650Medium-Weak
Methylene (-CH₂-)Bending~1465Medium
Carboxylic Acid (C-O)Stretching1200-1300Medium
trans-Alkene (=C-H)Out-of-plane Bending~966Medium-Strong

Chromatographic Separation and Quantitative Analysis Methods

Chromatographic techniques are essential for separating the complex mixtures that often contain fatty acid trimers and for quantifying the individual components.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov For the analysis of fatty acids and their trimers, which have low volatility, derivatization is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs). nih.govresearchgate.net

GC Analysis: In GC, the derivatized sample is injected into a column with a stationary phase. The components of the mixture are separated based on their boiling points and interactions with the stationary phase. The retention time, the time it takes for a component to travel through the column, is used for identification by comparing it to known standards. researchgate.net The combination of different column polarities and temperature programs can be used to achieve separation of various fatty acid isomers, including those with different chain lengths and degrees of unsaturation. researchgate.netdavidcwhite.org

GC-MS Analysis: Coupling GC with a mass spectrometer (GC-MS) provides a highly sensitive and specific analytical method. nih.gov As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification of the individual fatty acid monomers that might be present in the trimer sample after appropriate chemical cleavage and derivatization. The fragmentation patterns observed in the mass spectra are unique to each compound and can be compared to spectral libraries for confident identification. researchgate.net

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for separating complex mixtures of non-volatile compounds like fatty acid trimers without the need for derivatization. hplc.eu

HPLC Separation: HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

Reversed-Phase HPLC: This is the most common mode for fatty acid analysis, typically using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol (B129727)/water). researchgate.netchromforum.org In this setup, more nonpolar compounds, such as larger trimers, will have longer retention times.

Argentation HPLC: This technique uses a stationary phase impregnated with silver ions, which interact with the double bonds of unsaturated fatty acids. This allows for the separation of fatty acids based on the number, position, and geometry (cis/trans) of their double bonds. nih.gov

LC-MS Analysis: Connecting an HPLC system to a mass spectrometer (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. nih.govchromatographyonline.com This is particularly advantageous for analyzing complex mixtures containing various fatty acid trimers and other related oligomers. The LC-MS system can provide the molecular weight and structural information for each separated component in real-time. nih.govnih.gov

Table 3: Comparison of Chromatographic Techniques for C18-unsatd., trimers Analysis

Technique Principle Sample Preparation Advantages Limitations
GC Separation based on volatility and interaction with stationary phase.Derivatization to FAMEs usually required. nih.govHigh resolution for separating individual fatty acid monomers (after cleavage).Not suitable for direct analysis of intact, non-volatile trimers.
GC-MS GC separation followed by mass spectrometric detection.Derivatization to FAMEs usually required. nih.govProvides definitive identification of components through mass spectra. researchgate.netIndirect analysis of trimers (analysis of constituent monomers).
HPLC Separation based on partitioning between mobile and stationary phases.Can be analyzed directly without derivatization. hplc.euSuitable for separating intact trimers and other oligomers. Good for preparative separation. hplc.euResolution of complex mixtures can be challenging.
LC-MS HPLC separation followed by mass spectrometric detection.Can be analyzed directly without derivatization. nih.govProvides molecular weight and structural information for each separated component. nih.govchromatographyonline.comMatrix effects can sometimes suppress ionization. mdpi.com

Supercritical Fluid Chromatography (SFC) as an Emerging Analytical Tool

Supercritical Fluid Chromatography (SFC) has gained attention as a powerful and efficient alternative to traditional liquid chromatography methods for the analysis of fatty acid trimers. ingenieria-analitica.comscienceopen.com This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which provides properties of both a liquid and a gas. scienceopen.com This results in low viscosity and high diffusivity, allowing for faster separations and more environmentally friendly ("greener") mobile phases compared to normal-phase HPLC. ingenieria-analitica.comnih.gov

SFC is particularly well-suited for the analysis of nonpolar compounds like fatty acids and their oligomers. nih.gov For the specific analysis of C18-unsaturated fatty acid trimers, which can be highly saturated and complex, SFC has shown significant potential. ingenieria-analitica.com When coupled with detectors such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS), SFC provides a robust platform for both qualitative and quantitative analysis. ingenieria-analitica.comscienceopen.com Studies have demonstrated that SFC can significantly reduce analysis run times while effectively separating the complex mixture of monomer, dimer, and trimer acids without the need for derivatization, a step often required in gas chromatography (GC). ingenieria-analitica.com

The choice of stationary phase is critical in SFC. Alkyl-bonded phases, such as C18, have proven effective for separating lipids. scienceopen.commdpi.com The use of C18 columns in SFC can provide separation of lipid classes and even offer specificity within a class based on the acyl chains, which is crucial for resolving the complex isomeric mixtures found in fatty acid trimers. nih.govbohrium.com

Table 1: Comparison of Analytical Parameters for SFC in Fatty Acid Analysis

ParameterSupercritical Fluid Chromatography (SFC)Traditional HPLC
Mobile PhaseSupercritical CO2 with co-solvents (e.g., alcohols) ingenieria-analitica.comnih.govOrganic solvents (e.g., hexane, IPA, ACN) ingenieria-analitica.com
Analysis TimeSignificantly reduced ingenieria-analitica.comscienceopen.comOften requires lengthy gradients ingenieria-analitica.com
Environmental Impact"Greener" due to reduced organic solvent use ingenieria-analitica.comHigher consumption of organic solvents
Sample PreparationCan often analyze without derivatization ingenieria-analitica.comMay require derivatization for GC analysis ingenieria-analitica.com
Typical ColumnsC18, Silica, 2-Ethylpyridine scienceopen.comnih.govmdpi.comC8, C18, Normal Phase columns ingenieria-analitica.com
Common DetectorsMS, ELSD, UV ingenieria-analitica.comscienceopen.comELSD, MS, UV ingenieria-analitica.com

Methodological Advancements in Isomer Differentiation within Trimeric Structures

The differentiation of isomers within the trimeric structures of C18-unsaturated fatty acids is a formidable analytical task. mdpi.com These trimers are formed through mechanisms like Diels-Alder reactions, leading to a multitude of structural, positional, and geometric (cis/trans) isomers that are often difficult to distinguish. ingenieria-analitica.comyoutube.comresearchgate.net

Advanced analytical strategies are essential to unravel this complexity. The most effective approaches often involve a combination of high-resolution chromatographic techniques with sophisticated detection methods, primarily mass spectrometry (MS). mdpi.com While chromatography, including HPLC and SFC, can separate fatty acids by class, chain length, and degree of unsaturation, resolving individual isomers remains a significant hurdle. mdpi.com

Mass spectrometry offers exceptional sensitivity and precision, measuring the mass-to-charge ratio of ions. This allows for the distinction between isomers that have identical masses but different spatial arrangements of atoms. mdpi.com Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool. However, conventional collision-induced dissociation (CID) fragmentation in MS/MS often fails to produce ions that can pinpoint the exact location of double bonds in fatty acid isomers. sciex.com

To overcome these limitations, several innovative methods have been developed:

Silver Ion Chromatography (Ag+-HPLC): This technique separates unsaturated compounds based on the number, position, and geometry of their double bonds. It has been used in combination with other chromatographic methods to isolate specific isomers of C18 fatty acids. nih.gov

Specialized SFC Columns: The use of specific chiral stationary phases in SFC has shown promise for the separation of triacylglycerol (TAG) isomers, a methodology that could be adapted for fatty acid trimers. researchgate.net

Novel MS Fragmentation Techniques: Strategies are being developed to induce fragmentation at specific locations, such as the double bonds, to aid in their identification. This can involve techniques like ozone-induced dissociation (OzID) or reactions within the mass spectrometer's ion source. sciex.com

Derivatization: Converting the fatty acids into derivatives, such as picolinyl esters, can direct fragmentation patterns in GC-MS analysis, making it possible to determine the position of double bonds. nih.gov

Table 2: Advanced Methodologies for Isomer Differentiation

MethodologyPrinciple of Separation/DifferentiationApplication in Fatty Acid Isomer Analysis
Silver Ion HPLC (Ag+-HPLC)Separation based on interaction of π-electrons in double bonds with silver ions. nih.govEffective for separating isomers based on number, position, and cis/trans configuration of double bonds. nih.gov
Chiral SFCUtilizes chiral stationary phases to separate enantiomers and other stereoisomers. researchgate.netDemonstrated success in separating triacylglycerol isomers, applicable to complex trimer structures. researchgate.net
GC-MS with DerivatizationChemical modification (e.g., to picolinyl esters) to create structurally informative fragments upon MS analysis. nih.govAllows for the determination of double bond positions within the fatty acid chain. nih.gov
LC-MS/MS with Advanced FragmentationTechniques like OzID that specifically cleave at double bonds to reveal their location. sciex.comOvercomes the limitations of standard CID for localizing double bonds in unsaturated fatty acids. sciex.com

Ultimately, a multi-faceted approach, often combining several chromatographic and spectrometric techniques, is necessary for the comprehensive characterization and differentiation of the complex isomeric mixtures of fatty acids, C18-unsatd., trimers. mdpi.com

Environmental Behavior and Degradation Pathways of Fatty Acids, C18 Unsatd., Trimers

Environmental Distribution and Fate in Aquatic and Terrestrial Compartments

The environmental distribution of fatty acids, C18-unsatd., trimers is governed by their physicochemical properties. As with other long-chain fatty acid derivatives, their low water solubility and potential for adsorption to organic matter are key factors in their partitioning in the environment.

In aquatic systems , these trimer acids are expected to have a low tendency to remain dissolved in the water column. Instead, they are likely to adsorb to suspended solids and sediment. This partitioning behavior is a common characteristic of hydrophobic organic compounds. The ultimate fate in aquatic environments is closely linked to sedimentation rates and the potential for resuspension and transport.

In terrestrial compartments , the mobility of this compound in soil is anticipated to be low. They are likely to bind to soil organic matter, which limits their leaching into groundwater. The persistence of these compounds in soil will depend on the rate of their degradation by soil microorganisms.

The available data on structurally related substances, such as mixed esters of C18-unsaturated fatty acid dimers, suggest that these types of molecules are not expected to persist in the environment. epa.gov Although specific data for the trimers are not available, the general principles of environmental fate for large organic molecules suggest a distribution pattern favoring soil and sediment over water.

Biotransformation and Biodegradation Mechanisms of Trimer Derivatives

The biodegradation of fatty acids and their derivatives is a primary pathway for their removal from the environment. Microorganisms, particularly bacteria and fungi, play a central role in this process. nih.gov The biotransformation of this compound is expected to proceed through enzymatic hydrolysis followed by the degradation of the constituent fatty acid monomers.

The initial step in the biodegradation of trimer derivatives, which are often in the form of esters, is the enzymatic hydrolysis of the ester bonds by lipases and esterases. This process releases the individual C18 unsaturated fatty acids. Once liberated, these fatty acids can be further degraded through the β-oxidation pathway. youtube.com In this metabolic process, the fatty acid chains are shortened by two carbon atoms in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. youtube.com

Studies on structurally similar substances provide evidence for the biodegradability of these types of compounds. For instance, mixed esters containing C18-unsaturated fatty acid dimers are considered to be readily biodegradable. epa.gov It is reasonable to infer that the trimer derivatives would follow a similar degradation pathway. The presence of unsaturation in the C18 fatty acid chains can influence the rate and pathway of degradation, with some microorganisms capable of hydrogenating the double bonds. nih.gov

The table below summarizes biodegradability data for structurally related fatty acid esters, which can be used as a proxy to understand the potential biodegradation of C18-unsaturated fatty acid trimers.

Test SubstanceTest GuidelineInoculumBiodegradationOutcome
Fatty acids, C16-18 (even numbered) and C16-18-unsatd. (even numbered), triesters with trimethylolpropaneOECD 301FSewage effluent86% after 28dReadily biodegradable
Fatty acids, C6-18, triesters with trimethylolpropaneOECD 301BDomestic activated sludge62.9% after 28dReadily biodegradable
Fatty acids, C8-10, triesters with trimethylolpropaneEU Method C.4-DDomestic sewage treatment plant78% after 28dReadily biodegradable

Data sourced from a study on mixed esters of C18-unsaturated fatty acid dimers and other fatty acid esters. epa.gov

Analytical Approaches for Environmental Monitoring and Quantification of Trimer Compounds

The detection and quantification of this compound in environmental samples require sophisticated analytical techniques due to their complex nature and the typically low concentrations at which they may be present. The analysis generally involves extraction from the environmental matrix, derivatization, and chromatographic separation coupled with detection.

Sample Extraction: The first step involves extracting the fatty acid trimers from soil, sediment, or water samples. This is often achieved using organic solvents. For solid samples like soil and sediment, methods such as Soxhlet extraction or pressurized liquid extraction can be employed.

Derivatization: Because of their low volatility, fatty acids and their oligomers are often derivatized before analysis by gas chromatography (GC). unlv.eduunlv.edu A common derivatization technique is the conversion of the carboxylic acid groups to their corresponding methyl esters (FAMEs), which are more volatile. creative-proteomics.com

Chromatographic and Spectrometric Analysis: Several analytical methods are suitable for the separation and quantification of fatty acid derivatives:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile organic compounds. unlv.eduunlv.educreative-proteomics.com After derivatization to FAMEs, GC separates the individual components of the mixture, and the mass spectrometer provides identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, and can often be used without derivatization. creative-proteomics.com Reversed-phase HPLC with C8 or C18 columns is commonly used for separating fatty acids and their derivatives based on their hydrophobicity. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for analyzing complex environmental samples. creative-proteomics.comnih.gov LC-MS can provide detailed structural information and allows for the quantification of trace levels of the target compounds. nih.gov

The table below outlines the primary analytical techniques used for fatty acid analysis.

Analytical TechniquePrincipleCommon Application
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds followed by mass-based detection. Requires derivatization for fatty acids. unlv.educreative-proteomics.comAnalysis of fatty acid methyl esters (FAMEs) in various matrices. creative-proteomics.com
High-Performance Liquid Chromatography (HPLC)Separation based on polarity and partitioning between a stationary and mobile phase. creative-proteomics.comSeparation of fatty acids and their isomers, often without derivatization. creative-proteomics.com
Liquid Chromatography-Mass Spectrometry (LC-MS)Combines HPLC separation with mass spectrometric detection for high sensitivity and specificity. creative-proteomics.comIn-depth analysis of fatty acids in complex biological and environmental samples. creative-proteomics.com

Future Research Directions and Emerging Paradigms in Fatty Acids, C18 Unsatd., Trimer Studies

Development of Novel Synthesis Methodologies for Precision Trimer Architecture

The next generation of C18-unsaturated trimer applications hinges on the ability to move beyond conventional synthesis methods, which typically yield complex and heterogeneous mixtures. syskem.denih.gov Future research is increasingly focused on developing catalytic and stereocontrolled strategies to dictate the final molecular structure with high precision.

Key research thrusts include:

Advanced Catalysis: Exploration of novel catalyst systems, potentially involving transition metals like palladium or ruthenium, is a promising direction. nih.govresearchgate.net These catalysts could enable regioselective and stereoselective control over the oligomerization process, allowing for the targeted synthesis of specific trimer isomers. This contrasts with classical thermal methods, such as Diels-Alder type reactions, which often result in a broad distribution of cyclic and acyclic structures. nih.gov

Stereocontrolled Reactions: Methodologies that offer precise control over the stereochemistry of the final product are being investigated. For instance, strategies like the Hudrlik–Peterson olefination, which has been applied to create specific fatty acid intermediates, could be adapted for trimer synthesis, ensuring a defined spatial arrangement of the fatty acid chains. thieme.de

Bio-inspired Precursor Synthesis: A significant emerging paradigm involves leveraging biological systems for the production of highly defined C18 unsaturated fatty acid precursors. Research into the metabolic pathways of organisms like the green microalga Chromochloris zofingiensis has elucidated the roles of specific fatty acid desaturase (FAD) enzymes in producing various C18 unsaturated fatty acids. nih.govresearchgate.netnih.gov By harnessing these enzymatic pathways, it may be possible to generate a homogeneous stream of starting materials, which would greatly simplify the subsequent trimerization reaction and improve product purity.

Advanced Computational Modeling for Structure-Function Relationships of Trimer Compounds

To accelerate the design of trimer-based materials with tailored properties, advanced computational modeling is becoming an indispensable tool. While experimental work remains crucial, in-silico methods offer a powerful, predictive approach to understanding the complex interplay between a trimer's three-dimensional structure and its macroscopic functions.

Future research in this domain will likely concentrate on:

Quantum Mechanical (QM) Methods: Techniques such as Density Functional Theory (DFT) can be employed to investigate the electronic structure of different trimer isomers. This allows for the prediction of reaction mechanisms during synthesis, helping to identify pathways that lead to desired architectures and avoid unwanted byproducts.

Molecular Dynamics (MD) Simulations: MD simulations are essential for predicting the bulk properties of materials derived from C18-unsaturated trimers. By modeling the interactions between large ensembles of trimer molecules, researchers can forecast key performance indicators such as viscosity, thermal stability, flexibility, and adhesion. This predictive capability is critical for designing novel lubricants, polymers, and adhesives without exhaustive and time-consuming laboratory synthesis and testing.

Bridging Molecular Structure to Material Performance: The ultimate goal is to establish clear, predictive relationships between specific structural motifs (e.g., type of linkage, degree of unsaturation, stereochemistry) and functional properties. For example, modeling could reveal how a specific cyclic trimer structure enhances thermal stability in a lubricant formulation or how a particular linear architecture improves flexibility in a bio-based polymer.

Exploration of Interdisciplinary Research Integrating Trimer Chemistry with Sustainable Materials Engineering

The unique properties of C18-unsaturated fatty acid trimers make them ideal candidates for the development of next-generation sustainable materials. syskem.de A major future direction involves fostering interdisciplinary research that combines the precision of synthetic chemistry with the practical demands of materials engineering.

Emerging interdisciplinary paradigms include:

High-Performance Bio-Lubricants: Trimer fatty acids are already used in lubricants. syskem.de Future work will focus on using precisely synthesized trimers (as developed in 7.1) with architectures predicted by computational models (as in 7.2) to create bio-lubricants with superior performance, enhanced oxidative stability, and improved biodegradability.

Renewable Polymers and Resins: Dimer and trimer acids serve as building blocks (monomers) for flexible polyesters and other polymers. nih.gov The integration of well-defined trimers can lead to polymers with advanced properties, such as thermoreversibility, which could be achieved using controlled reactions like the Diels-Alder approach. nih.gov This opens pathways for creating recyclable and self-healing materials.

Smart Coatings and Adhesives: The inherent properties of trimers can be harnessed to develop "smart" coatings and adhesives. By controlling the trimer architecture, materials could be designed with tunable adhesion, improved durability, and responsiveness to environmental stimuli, all derived from a renewable feedstock.

Unraveling Complex Formation Pathways and Product Heterogeneity

A significant challenge in the use of C18-unsaturated fatty acid trimers is the inherent heterogeneity of commercially available products. These materials are typically complex mixtures containing not only various trimer isomers but also significant fractions of dimer and unreacted monomer fatty acids. syskem.denih.gov A typical composition might include 60-79% trimers, 20-30% dimers, and up to 5% monomers. syskem.de Understanding and controlling this complexity is a critical research frontier.

Future efforts will focus on:

Advanced Analytical Techniques: To fully characterize the complex product mixtures, advanced separation and analytical methods are required. Techniques like perfluorinated-micellar electrokinetic chromatography offer enhanced resolution for separating different unsaturated C18 fatty acid isomers and could be adapted for analyzing trimerization products. nih.gov Coupling such high-resolution chromatography with mass spectrometry (GC-MS, LC-MS) is essential for identifying the specific structures present in the mixture. nih.gov

Mechanistic Pathway Elucidation: A fundamental goal is to map the intricate reaction pathways that occur during trimerization. This involves identifying the key intermediates and transition states that lead to the formation of different cyclic and acyclic structures. By understanding these mechanisms, reaction conditions (e.g., temperature, pressure, catalyst) can be optimized to favor the formation of desired trimer architectures and minimize the production of dimers and other byproducts.

Leveraging Precursor Purity: As noted in section 7.1, the heterogeneity of the final product is often a direct consequence of the heterogeneity of the starting material. Future research will investigate how using a stream of C18 unsaturated fatty acids with a specific, uniform structure (e.g., pure oleic acid or linoleic acid produced via biotechnology) can simplify the reaction pathway and lead to a much more homogeneous and predictable trimer product. The synthesis of fatty acids in organisms is known to occur via distinct, highly regulated pathways, offering a model for producing pure starting materials. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the structural and physical properties of C18-unsaturated fatty acid trimers?

  • Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for profiling fatty acid derivatives. Prior to analysis, derivatization to fatty acid methyl esters (FAMEs) is essential to enhance volatility . For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are employed to confirm double bond positions and branching patterns. Physical properties such as density (1.04 g/cm³) and boiling point (967°C) can be determined via standardized ASTM methods .

Q. How does the degree of unsaturation in C18 fatty acid trimers influence their physicochemical behavior?

  • Key Considerations : The number and configuration of double bonds significantly affect melting points, solubility, and oxidative stability. For example, trimers with cis-configuration double bonds exhibit lower melting points compared to trans-isomers due to reduced molecular packing efficiency. This principle is critical when designing experiments to assess thermal stability or compatibility with polymer matrices .

Q. What are the standard protocols for quantifying C18-unsaturated fatty acid trimers in complex biological matrices?

  • Workflow :

Extraction : Use Folch method (chloroform:methanol, 2:1 v/v) to isolate lipids .

Derivatization : Convert trimers to FAMEs using boron trifluoride-methanol .

Quantitation : Employ GC with flame ionization detection (FID) or LC-MS for high sensitivity. Calibrate using certified FAME standards (e.g., CRM47801) .

  • Validation : Include internal standards (e.g., deuterated FAMEs) to correct for recovery losses .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for C18-unsaturated fatty acid trimers?

  • Approach :

  • Source Variability : Batch-to-batch differences in trimer purity (e.g., residual monomers or dimers) can skew bioactivity results. Implement high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to verify purity .
  • Model Systems : Compare outcomes across in vitro (e.g., cell lines) and in vivo (e.g., rodent models) systems to isolate context-dependent effects .
    • Case Study : Discrepancies in antioxidant activity may arise from divergent radical scavenging assays (e.g., DPPH vs. ORAC). Standardize protocols using validated reference compounds .

Q. How can computational modeling predict the interaction of C18-unsaturated fatty acid trimers with lipid membranes or enzymes?

  • Methods :

  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS to simulate trimer insertion into lipid bilayers, focusing on parameters like lateral diffusion and membrane curvature .
  • Docking Studies : Apply AutoDock Vina to explore binding affinities with enzymes (e.g., lipoxygenases) implicated in trimer metabolism. Prioritize cis/trans isomer specificity in docking poses .
    • Data Interpretation : Cross-validate predictions with experimental data, such as surface plasmon resonance (SPR) for binding kinetics .

Q. What mechanistic insights explain the role of C18-unsaturated fatty acid trimers in modulating lipid metabolism pathways?

  • Hypothesis-Driven Design :

  • Transcriptomics : Perform RNA-seq on hepatocytes treated with trimers to identify differentially expressed genes (e.g., PPAR-α targets) .
  • Metabolomics : Track trimer-derived oxylipins using LC-MS/MS, emphasizing pathways like β-oxidation and eicosanoid synthesis .
    • Contradictions : Address conflicting reports on pro- vs. anti-inflammatory effects by analyzing dose-dependent responses and tissue-specific metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.